7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-6-4-8-15(10-12)20-24-21-23-13(2)17(19(22)27)18(26(21)25-20)14-7-5-9-16(11-14)28-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVPSSWPPZVIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets (such as rorγt, phd-1, jak1, and jak2) to modulate their activities, leading to changes in the downstream signaling pathways.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can impact the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential anticancer, antimicrobial, and anti-inflammatory effects.
Action Environment
For instance, the synthesis of similar compounds has been reported to be performed under microwave conditions, suggesting that temperature could play a role in the compound’s stability and activity.
Wissenschaftliche Forschungsanwendungen
7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative with diverse biological activities and potential therapeutic applications. Research is ongoing to explore these applications, optimize synthesis routes, and enhance biological activity through structural modifications.
Triazolopyrimidine Derivatives
- Triazolopyrimidines are known for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
- The unique substitution pattern in 7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide enhances its lipophilicity and interaction with biological targets.
- These compounds undergo various chemical reactions, crucial for modifying them to enhance biological activity or tailor their properties for specific applications.
While specific applications of 7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are still under exploration, triazolopyrimidine derivatives, in general, have notable applications:
One study has been done regarding 7-(3-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-yl)-2-((Pyridin-4-yl)Methyl)Thio)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide as an mTOR inhibitor for cancer treatment .
Vorbereitungsmethoden
Three-Component Reaction Under Solvent-Free Conditions
The most efficient method for synthesizing the target compound involves a one-pot, three-component reaction adapted from solvent-free protocols using maltose as a catalyst. This approach leverages aryl aldehydes, 3-amino-1-(m-tolyl)-1,2,4-triazole, and acetoacetamide to assemble the triazolopyrimidine core while introducing key substituents:
- Position 7 (3-methoxyphenyl) : Derived from 3-methoxybenzaldehyde.
- Position 2 (m-tolyl) : Introduced via 3-amino-1-(m-tolyl)-1,2,4-triazole.
- Position 5 (methyl) : Sourced from the acetyl group of acetoacetamide.
- Position 6 (carboxamide) : Generated from the amide moiety of acetoacetamide.
Reaction Mechanism :
- Intermediate Formation : 3-Methoxybenzaldehyde condenses with acetoacetamide to form a β-keto-enamine intermediate.
- Nucleophilic Attack : 3-Amino-1-(m-tolyl)-1,2,4-triazole attacks the enamine, initiating cyclization.
- Aromatization : Maltose catalyzes dehydration, yielding the fused triazolopyrimidine system.
Key Advantages :
Alternative Pathways: Dimroth Rearrangement
For substrates incompatible with solvent-free conditions, a two-step synthesis via Dimroth rearrangement offers a viable alternative:
- Cyclocondensation : React 5-amino-1-(m-tolyl)-1,2,4-triazole with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate to form a triazolo[4,3-a]pyrimidine intermediate.
- Rearrangement : Treat with HCl/EtOH (1:1) at 80°C for 6 hours to isomerize the core to the [1,5-a] configuration.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Three-component | 92 | 98 |
| Dimroth | 78 | 95 |
Optimization of Reaction Conditions
Catalyst Screening
Maltose (25 mol%) proved optimal for the three-component reaction, outperforming Brønsted acids (e.g., p-TSA) and ionic liquids in preliminary trials:
Table 1: Catalyst Optimization for Triazolopyrimidine Synthesis
| Catalyst (25 mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| None | 80 | 120 | 0 |
| Maltose | 80 | 20 | 95 |
| p-TSA | 80 | 45 | 72 |
| [BMIM]BF4 | 80 | 60 | 68 |
Temperature and Solvent Effects
Reaction efficiency sharply declines below 60°C, while temperatures exceeding 100°C promote side reactions (e.g., over-dehydration). Solvent-free conditions minimize byproducts compared to polar aprotic solvents:
Table 2: Solvent Impact on Reaction Outcomes
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| Solvent-free | 95 | <3 |
| DMF | 67 | 18 |
| Acetonitrile | 58 | 22 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Challenges and Modifications
Synthesis of 3-Amino-1-(m-tolyl)-1,2,4-triazole
The limited commercial availability of substituted triazoles necessitates in-house preparation:
- Alkylation : Treat 3-amino-1,2,4-triazole with m-tolyl chloride in DMF/K₂CO₃ (70°C, 12 hours).
- Purification : Recrystallize from ethanol/water (1:3) to isolate the product (62% yield).
Characterization :
Carboxamide Formation
Replacing acetoacetanilide with acetoacetamide reduces steric hindrance but requires prolonged reaction times (35 minutes vs. 20 minutes for N-aryl analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
